molecular formula C24H24O8S B11051930 methyl 3-(3-hydroxy-4-methoxyphenyl)-3-(3-hydroxy-6-{[(4-methoxyphenyl)sulfanyl]methyl}-4-oxo-4H-pyran-2-yl)propanoate

methyl 3-(3-hydroxy-4-methoxyphenyl)-3-(3-hydroxy-6-{[(4-methoxyphenyl)sulfanyl]methyl}-4-oxo-4H-pyran-2-yl)propanoate

Cat. No. B11051930
M. Wt: 472.5 g/mol
InChI Key: RPTCRJSPERIVIL-UHFFFAOYSA-N
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Description

Methyl 3-(3-hydroxy-4-methoxyphenyl)-3-(3-hydroxy-6-{[(4-methoxyphenyl)sulfanyl]methyl}-4-oxo-4H-pyran-2-yl)propanoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes phenolic, methoxy, and pyranone groups, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(3-hydroxy-4-methoxyphenyl)-3-(3-hydroxy-6-{[(4-methoxyphenyl)sulfanyl]methyl}-4-oxo-4H-pyran-2-yl)propanoate can be achieved through a multi-step process involving the following key steps:

  • Formation of the Pyranone Ring: : The pyranone ring can be synthesized through a condensation reaction between a suitable aldehyde and a β-keto ester in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions.

  • Introduction of the Sulfanyl Group: : The sulfanyl group can be introduced via a nucleophilic substitution reaction using a thiol compound. This step requires a suitable leaving group on the pyranone ring, such as a halide, and is typically carried out in an aprotic solvent like dimethyl sulfoxide.

  • Coupling with the Phenolic Compound: : The phenolic compound can be coupled to the pyranone ring through an esterification reaction. This step involves the reaction of the carboxylic acid group on the pyranone ring with the hydroxyl group on the phenolic compound, using a dehydrating agent such as dicyclohexylcarbodiimide.

  • Final Methylation: : The final step involves the methylation of the hydroxyl groups on the phenolic and pyranone rings. This can be achieved using methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the condensation and esterification steps, as well as the development of more efficient catalysts for the nucleophilic substitution and methylation reactions.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the phenolic and sulfanyl groups. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: : Reduction reactions can occur at the carbonyl group on the pyranone ring. Sodium borohydride and lithium aluminum hydride are typical reducing agents used for this purpose.

  • Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and sulfanyl groups. Common reagents include halides and thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions, hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Halides in aprotic solvents, thiols in the presence of a base.

Major Products

    Oxidation: Formation of quinones and sulfoxides.

    Reduction: Formation of alcohols and reduced pyranone derivatives.

    Substitution: Formation of substituted phenolic and pyranone compounds.

Scientific Research Applications

Chemistry

The compound is of interest in organic synthesis due to its complex structure and potential for further functionalization. It can serve as a building block for the synthesis of more complex molecules.

Biology

In biological research, the compound’s phenolic and pyranone groups may exhibit antioxidant properties, making it a candidate for studies on oxidative stress and related diseases.

Medicine

The compound’s unique structure may also have potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

Industry

In industrial applications, the compound could be used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 3-(3-hydroxy-4-methoxyphenyl)-3-(3-hydroxy-6-{[(4-methoxyphenyl)sulfanyl]methyl}-4-oxo-4H-pyran-2-yl)propanoate is likely related to its ability to interact with various molecular targets through hydrogen bonding, π-π interactions, and covalent modifications. The phenolic and pyranone groups may interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(3-hydroxy-4-methoxyphenyl)-3-(4-oxo-4H-pyran-2-yl)propanoate: Lacks the sulfanyl group, making it less reactive in nucleophilic substitution reactions.

    Methyl 3-(3-hydroxy-4-methoxyphenyl)-3-(3-hydroxy-4-oxo-4H-pyran-2-yl)propanoate: Lacks the methoxy group on the pyranone ring, potentially altering its electronic properties and reactivity.

Uniqueness

The presence of both the sulfanyl and methoxy groups in methyl 3-(3-hydroxy-4-methoxyphenyl)-3-(3-hydroxy-6-{[(4-methoxyphenyl)sulfanyl]methyl}-4-oxo-4H-pyran-2-yl)propanoate makes it unique among similar compounds. These groups contribute to its reactivity and potential for further functionalization, making it a valuable compound for research and industrial applications.

properties

Molecular Formula

C24H24O8S

Molecular Weight

472.5 g/mol

IUPAC Name

methyl 3-(3-hydroxy-4-methoxyphenyl)-3-[3-hydroxy-6-[(4-methoxyphenyl)sulfanylmethyl]-4-oxopyran-2-yl]propanoate

InChI

InChI=1S/C24H24O8S/c1-29-15-5-7-17(8-6-15)33-13-16-11-20(26)23(28)24(32-16)18(12-22(27)31-3)14-4-9-21(30-2)19(25)10-14/h4-11,18,25,28H,12-13H2,1-3H3

InChI Key

RPTCRJSPERIVIL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)SCC2=CC(=O)C(=C(O2)C(CC(=O)OC)C3=CC(=C(C=C3)OC)O)O

Origin of Product

United States

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